molecular formula C16H14N2O4 B5654284 2-(4-ACETAMIDOBENZAMIDO)BENZOIC ACID CAS No. 60498-40-0

2-(4-ACETAMIDOBENZAMIDO)BENZOIC ACID

Cat. No.: B5654284
CAS No.: 60498-40-0
M. Wt: 298.29 g/mol
InChI Key: JMLGHEZFSBHXRT-UHFFFAOYSA-N
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Description

2-(4-Acetamidobenzamido)benzoic acid is a chemical compound that belongs to the class of amidobenzoic acids. It consists of a benzoic acid core with an acetamido substituent at position 4 and a benzamido group at position 2. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidobenzoic acid)benzoic acid typically involves the condensation of 4-acetamidobenzoic acid with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-(4-acetamidobenzoic acid)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamidobenzoic acid)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Acetamidobenzoic acid)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-acetamidobenzoic acid)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetamidobenzoic acid)benzoic acid is unique due to its dual functional groups (acetamido and benzamido), which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-acetamidobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLGHEZFSBHXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354098
Record name STK026526
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60498-40-0
Record name Benzoic acid, 2-[[4-(acetylamino)benzoyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60498-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK026526
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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